(S)-3-Amino-4-(3,4-difluorophenyl)butanoicacid
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Overview
Description
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12F2NO2. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is characterized by the presence of an amino group and a difluorophenyl group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
- 4-(3,4-Difluorophenyl)butanoic acid
Uniqueness
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3,4-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
LYHJWUKHUZUWDC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)F)F |
Origin of Product |
United States |
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